2-(4-Isopropylphenyl)propan-1-amine
CAS No.:
Cat. No.: VC18117236
Molecular Formula: C12H19N
Molecular Weight: 177.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19N |
|---|---|
| Molecular Weight | 177.29 g/mol |
| IUPAC Name | 2-(4-propan-2-ylphenyl)propan-1-amine |
| Standard InChI | InChI=1S/C12H19N/c1-9(2)11-4-6-12(7-5-11)10(3)8-13/h4-7,9-10H,8,13H2,1-3H3 |
| Standard InChI Key | IFSYSEPYHFKTNH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C(C)CN |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 2-(4-Isopropylphenyl)propan-1-amine consists of a phenyl ring substituted with an isopropyl group at the para position, linked to a three-carbon amine chain. The IUPAC name for this compound is 1-(4-propan-2-ylphenyl)propan-1-amine, reflecting its branched alkyl and aromatic components. Key physicochemical properties include:
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Molecular Formula:
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Molecular Weight: 177.29 g/mol
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SMILES Notation: CCC(C1=CC=C(C=C1)C(C)C)N
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InChI Key: BJLZRVDZPRNPIM-UHFFFAOYSA-N
The compound is typically a liquid at room temperature, with solubility in organic solvents such as ethanol and dichloromethane. Its amine group confers basicity, with a pKa comparable to aliphatic amines (~10–11), enabling participation in acid-base reactions and hydrogen bonding . The isopropyl substituent enhances lipophilicity, influencing its pharmacokinetic behavior in biological systems.
Synthesis Methods
2-(4-Isopropylphenyl)propan-1-amine can be synthesized through multiple routes, each tailored to yield high purity and scalability.
Reductive Amination
A common method involves reductive amination of 4-isopropylphenylpropanal with ammonia or ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride. This one-pot reaction proceeds via imine intermediate formation, followed by reduction to the primary amine .
Grignard Reaction
An alternative approach utilizes the Grignard reagent derived from 4-isopropylbromobenzene. Reacting this reagent with acrylonitrile forms a nitrile intermediate, which is subsequently reduced to the amine using lithium aluminum hydride (LiAlH).
Catalytic Amination
Recent advances employ transition-metal catalysts (e.g., palladium or nickel) to facilitate coupling between 4-isopropylphenyl halides and propan-1-amine derivatives. This method offers regioselectivity and milder reaction conditions compared to traditional approaches .
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Reductive Amination | 75–85 | ≥95 | Scalable, minimal byproducts |
| Grignard Reaction | 60–70 | 90–95 | Versatile for nitrile substrates |
| Catalytic Amination | 80–90 | ≥98 | High selectivity, low toxicity |
Chemical Reactivity and Functionalization
The amine group in 2-(4-Isopropylphenyl)propan-1-amine is highly reactive, enabling diverse derivatization:
Acylation and Alkylation
Treatment with acyl chlorides or anhydrides yields corresponding amides, while alkylation with alkyl halides produces secondary or tertiary amines. For example, reaction with acetyl chloride forms -acetyl-2-(4-isopropylphenyl)propan-1-amine, a potential prodrug.
Condensation Reactions
The amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases, which are intermediates in heterocyclic synthesis. Such reactions are pivotal in creating imine-linked frameworks for metal-organic frameworks (MOFs) .
Oxidation
Oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) generates nitroso or hydroxylamine derivatives, though over-oxidation to nitro compounds is a potential side reaction.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing antipsychotics (e.g., risperidone analogs) and antivirals. Its amine group is often functionalized to enhance blood-brain barrier permeability.
Agrochemical Development
Structural analogs are incorporated into herbicides such as atrazine and glyphosate, where the isopropyl group enhances soil adhesion and bioavailability .
Material Science
In polymer chemistry, it acts as a crosslinking agent for epoxy resins, improving thermal stability and mechanical strength. Functionalized derivatives are also explored in conductive polymers for organic electronics.
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